1-Hexacosanoyl-sn-glycero-3-phosphocholine
Descripción
1-Hexacosanoyl-2-hydroxy-<i>sn</i>-glycero-3-phosphocholine (Lyso-PC 26:0) is a lysophosphatidylcholine (LPC) characterized by a very long-chain fatty acid (hexacosanoyl, C26:0) esterified at the <i>sn</i>-1 position and a hydroxyl group at the <i>sn</i>-2 position . It is a critical biomarker for X-linked adrenoleukodystrophy (X-ALD), a peroxisomal disorder causing accumulation of very-long-chain fatty acids (VLCFAs). Elevated levels of Lyso-PC 26:0 in dried blood spots (DBS) are diagnostic for X-ALD, with concentrations ~10-fold higher in affected individuals compared to healthy controls .
Propiedades
IUPAC Name |
[(2R)-3-hexacosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-34(37)40-31-33(36)32-42-43(38,39)41-30-29-35(2,3)4/h33,36H,5-32H2,1-4H3/t33-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDKRPCAPHRNNZ-MGBGTMOVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(26:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Reaction Design and Substrate Preparation
The Steglich esterification, optimized for phospholipid synthesis, involves coupling sn-glycero-3-phosphocholine (GPC) with hexacosanoic acid (C26:0). Key modifications to protocols for shorter-chain analogs include:
- Silica-GPC complex formation : GPC (2.65 g, 10.3 mmol) is adsorbed onto silica gel (7.93 g) via dropwise addition in methanol (8.8 mL), followed by vacuum concentration (40°C for 1 h, 80°C for 1 h). This enhances dispersion in chloroform, critical for reactivity with hydrophobic C26:0.
- Reagent stoichiometry : A molar ratio of GPC:hexacosanoic acid:DCC:DMAP = 1:4.8:4.8:2.5 ensures complete acylation. The extended alkyl chain necessitates prolonged reaction times (72 h vs. 12–24 h for C14:0) at 45°C to overcome steric hindrance.
Esterification and Byproduct Management
The reaction mixture in chloroform (100 mL) is stirred at 550 rpm under N₂. Post-reaction, dicyclohexylurea (DCU) is removed via vacuum filtration, and the filtrate is treated with 0.25 N HCl:methanol (1:1, v/v) to eliminate DMAP and unreacted GPC. Acid washing is repeated twice, followed by methanol-water partitioning to isolate the chloroform layer containing crude product.
Purification and Crystallization
Crude lysoPC a C26:0 is purified through sequential solvent recrystallization:
- Ethyl acetate precipitation : The concentrate is mixed with 18-fold (w/w) ethyl acetate, stirred at 50°C, and cooled to 4°C to precipitate phospholipids. Centrifugation (3,000 rpm, 3 min) removes residual DCC and fatty acid anhydrides.
- Acetone recrystallization : The precipitate is dissolved in chloroform (150 mg/mL, 50°C), filtered (0.50 μm hydrophobic syringe filter), and mixed with acetone at −6°C. This step yields lysoPC a C26:0 with ≥95% purity, confirmed by ¹H NMR (absence of DCU peaks at 1.06–1.4 ppm).
Chemo-Enzymatic Synthesis
Two-Step Enzymatic Acylation
This method leverages lipases for regioselective acylation, avoiding harsh chemicals:
- Step 1 : GPC is reacted with vinyl hexacosanoate in tert-butanol using immobilized Rhizomucor miehei lipase (RML) at 40°C for 24 h. The enzyme’s sn-1 specificity ensures exclusive acylation at the sn-1 position, leaving the sn-2 hydroxyl intact.
- Step 2 : Unreacted fatty acid and solvents are removed via rotary evaporation. The product is purified by silica gel chromatography (chloroform:methanol:water = 65:25:4, v/v/v), yielding lysoPC a C26:0 with 88% enantiomeric excess.
Advantages and Limitations
- Yield : Enzymatic synthesis achieves 70–75% yield vs. 85–90% for chemical methods.
- Stereocontrol : Lipase-mediated acylation eliminates racemization risks associated with DCC/DMAP.
- Scalability : High enzyme costs (∼$1,500/kg for RML) limit industrial adoption.
Alternative Synthetic Routes
From D-Mannitol Derivatives
A multistep synthesis from D-mannitol provides enantiomerically pure lysoPC a C26:0 but is labor-intensive:
- Ditritylation and benzylation : D-mannitol is converted to 2,5,6-tribenzyl-3,4-isopropylidene-D-mannitol.
- Acylation : Hexacosanoic acid is coupled using DCC/DMAP in CH₂Cl₂.
- Phosphorylation and deprotection : Chlorethylphosphoric acid dichloride introduces the phosphocholine group, followed by hydrogenolysis (Pd/C, H₂) to remove benzyl groups.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) of purified lysoPC a C26:0 shows:
Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺) confirms molecular weight (635.9 g/mol) with m/z 636.4. Fragmentation at m/z 184.1 corresponds to the phosphocholine head.
Challenges and Optimization
Solubility Issues
Hexacosanoyl’s hydrophobicity necessitates polar aprotic solvents (e.g., chloroform, log P = 2.00) and elevated temperatures (45–50°C) during synthesis.
Byproduct Formation
Dicyclohexylacylurea (DCAU), a side product of incomplete DCU removal, is minimized using DMAP (accelerates acylation) and HCl washes.
Análisis De Reacciones Químicas
Oxidation Reactions
Lyso-PC 26:0 undergoes oxidation primarily at its unsaturated fatty acid chain, though its hexacosanoyl group (C26:0) is fully saturated. Oxidation can still occur under radical-mediated conditions, leading to the formation of hydroperoxides and secondary products.
Key Parameters:
| Reaction Type | Reagents/Conditions | Major Products | Research Findings |
|---|---|---|---|
| Radical Oxidation | Hydrogen peroxide (H₂O₂), Fe²⁺/Cu²⁺ catalysts, 37°C | Hydroperoxides, aldehydes | Metal-catalyzed oxidation generates lipid peroxidation byproducts, which are implicated in inflammatory pathways. |
| Enzymatic Oxidation | Lipoxygenases, cytochrome P450 | Oxidized derivatives | Limited activity due to saturation; observed in peroxisomal disorders where VLCFA accumulation occurs. |
Hydrolysis Reactions
Hydrolysis of Lyso-PC 26:0 occurs at the ester bond, yielding hexacosanoic acid and 2-hydroxy-sn-glycero-3-phosphocholine. This reaction is catalyzed enzymatically or under alkaline conditions.
Experimental Conditions:
| Enzyme/Condition | pH | Temperature | Products | Efficiency |
|---|---|---|---|---|
| Phospholipase A2 | 7.4 | 37°C | Hexacosanoic acid, 2-hydroxy-sn-glycero-3-phosphocholine | >90% hydrolysis in vitro |
| Alkaline Hydrolysis | 10.5 | 60°C | Same as above | Complete hydrolysis after 24 hours |
Transacylation Reactions
Lyso-PC 26:0 can act as an acyl donor or acceptor in transacylation reactions, forming diacylphospholipids. This process is enzyme-free in micellar systems.
Case Study:
-
Reactants : Lyso-PC 26:0 + acyl thioesters (e.g., 2-(oleoylthio)-N,N,N-trimethylethan-1-aminium chloride).
-
Conditions : Na₂CO₃/NaHCO₃ buffer (pH 8.8), 37°C.
-
Outcome : Formation of 1,2-dihexacosanoyl-sn-glycero-3-phosphocholine in mixed micelles, confirmed via fluorescence microscopy and HPLC .
| Parameter | Value |
|---|---|
| Reaction Time | 30–60 minutes |
| Yield | 83% (analogous C10 system) |
| Key Observation | Vesicle formation occurs post-transacylation, indicating lamellar phase transition . |
Comparative Reactivity with Analogues
Lyso-PC 26:0 exhibits distinct reactivity compared to shorter-chain lysophosphatidylcholines:
| Compound | Reaction Type | Rate Constant (k) | Notes |
|---|---|---|---|
| Lyso-PC 26:0 | Hydrolysis (PLA₂) | 0.12 min⁻¹ | Slower due to steric hindrance from long chain. |
| Lyso-PC 16:0 | Hydrolysis (PLA₂) | 0.35 min⁻¹ | Faster kinetics with palmitoyl chain. |
| Lyso-PC 18:1 | Oxidation | 2.4 × 10³ M⁻¹s⁻¹ | Higher susceptibility due to unsaturation. |
Aplicaciones Científicas De Investigación
Introduction to 1-Hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine
1-Hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine (also known as Lysophosphatidylcholine C26:0) is a bioactive lipid belonging to the class of lysophosphatidylcholines. This compound is characterized by a long-chain fatty acid (hexacosanoic acid) esterified at the sn-1 position of glycerol, with a hydroxyl group at the sn-2 position and a phosphocholine group at the sn-3 position. Its unique structure contributes to various biological functions, including roles in inflammation, cell signaling, and lipid metabolism.
Chemistry and Lipidomics
1-Hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine is extensively utilized in lipidomics studies. It serves as a standard to quantify lysophosphatidylcholine levels in biological samples, aiding in the understanding of lipid metabolism and its implications in health and disease. This application is crucial for developing biomarkers for various conditions, including metabolic disorders and cardiovascular diseases.
Cell Signaling and Inflammation
Research has shown that this compound plays a significant role in cell signaling pathways, particularly in activating protein kinase C (PKC) and other signaling molecules involved in inflammatory responses. Its ability to modulate immune cell activity, such as that of monocytes and macrophages, makes it relevant in studying inflammatory diseases and conditions like atherosclerosis .
Drug Delivery Systems
Due to its emulsifying properties, 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine is employed in formulating lipid-based drug delivery systems. These systems enhance the bioavailability of therapeutic agents by improving their solubility and stability. Its use in drug delivery is particularly significant for encapsulating hydrophobic drugs, thereby facilitating their transport within biological systems .
Industrial Applications
In addition to its scientific applications, this compound is also utilized in the cosmetic industry as an emulsifying agent. Its ability to stabilize formulations makes it valuable for creating creams and lotions that require consistent texture and performance.
Case Study 1: Inflammatory Response Modulation
A study investigated the effects of 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine on monocyte activation. Researchers found that exposure to this lysophosphatidylcholine variant increased the production of pro-inflammatory cytokines, suggesting its potential role as a mediator in inflammatory diseases . This finding emphasizes its relevance in understanding chronic inflammatory conditions such as rheumatoid arthritis.
Case Study 2: Biomarker Development
Another study focused on developing biomarkers for X-linked adrenoleukodystrophy (X-ALD) using 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine as a reference standard. The research demonstrated that quantifying lysophosphatidylcholine levels could aid in early diagnosis and monitoring of metabolic disorders associated with very long-chain fatty acids accumulation .
Case Study 3: Drug Delivery Optimization
In pharmaceutical research, 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine was incorporated into lipid nanoparticles designed for targeted drug delivery. The study showed enhanced cellular uptake of encapsulated drugs compared to traditional delivery methods, highlighting its potential for improving therapeutic efficacy.
Mecanismo De Acción
1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine exerts its effects through several molecular targets and pathways:
Protein Kinase C Activation: It activates protein kinase C, leading to downstream signaling events that regulate various cellular functions.
Inflammatory Pathways: It induces the production of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response.
Cell Membrane Dynamics: It alters the fluidity and permeability of cell membranes, affecting membrane-bound receptors and ion channels.
Comparación Con Compuestos Similares
Structural and Functional Differences
The table below compares Lyso-PC 26:0 with structurally related phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs):
Key Comparative Findings
(a) Chain Length and Diagnostic Specificity
Lyso-PC 26:0’s VLCFA chain distinguishes it from shorter-chain LPCs (e.g., Lyso-PC 18:0/18:1). The C26:0 chain is poorly metabolized in X-ALD due to defective peroxisomal β-oxidation, leading to its diagnostic utility . In contrast, medium-chain LPCs are metabolized efficiently and serve as signaling molecules rather than biomarkers .
(b) Ether vs. Ester Linkages
Ether-linked PCs like 1-O-stearyl-sn-glycero-3-PC (Lyso-PAF C-18) exhibit greater metabolic stability than ester-linked Lyso-PC 26:0. Ether bonds resist phospholipase A1 (PLA1) cleavage, making them precursors for bioactive lipids like PAF . Lyso-PC 26:0, however, is catabolized via PLA1/PLA2, releasing VLCFAs that accumulate pathologically in X-ALD .
(c) sn-2 Substituent and Bioactivity
- Lyso-PC 26:0 : The <i>sn</i>-2 hydroxyl group limits reacylation, promoting accumulation as a stable biomarker .
- PAF : The <i>sn</i>-2 acetyl group enables potent receptor-mediated signaling (e.g., neutrophil activation at 10<sup>−10</sup> M) .
- 1-Acyl-2-acetyl-GPC : Less bioactive than PAF (~200-fold lower activity) due to ester-linked <i>sn</i>-1 acyl chain, which accelerates catabolism .
(d) Analytical Detection
- Lyso-PC 26:0 is quantified via LC-MS/MS in DBS, offering high sensitivity for X-ALD diagnosis .
- Shorter LPCs (e.g., Lyso-PC 18:0) are analyzed using GC-MS after derivatization, while PAF requires specialized extraction (e.g., Bligh-Dyer method) and HPLC .
Actividad Biológica
1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly referred to as Lyso-PC 26:0, is a bioactive lipid belonging to the class of lysophosphatidylcholines. This compound has garnered attention due to its significant role in various biological processes, particularly in inflammation, cell signaling, and metabolic disorders. This article explores the biological activity of Lyso-PC 26:0, focusing on its biochemical properties, mechanisms of action, and implications in health and disease.
Chemical Structure and Properties
Lyso-PC 26:0 is characterized by a long-chain fatty acid (hexacosanoic acid) esterified at the sn-1 position of glycerol, with a hydroxyl group at the sn-2 position and a phosphocholine group at the sn-3 position. This unique structure contributes to its bioactivity and interaction with cellular components.
| Property | Value |
|---|---|
| Molecular Formula | C_28H_55NO_4P |
| Molecular Weight | 495.73 g/mol |
| CAS Number | 1213783-80-2 |
| Classification | Lysophosphatidylcholine |
Lyso-PC 26:0 exerts its biological effects primarily through interactions with peroxisomes, leading to various metabolic abnormalities. It is known to elevate levels of very long-chain fatty acids (VLCFAs), which are implicated in several metabolic disorders.
Key Pathways Affected
- Fatty Acid Oxidation : Inhibition of fatty acid oxidation pathways can lead to the accumulation of VLCFAs.
- Bile Acid Biosynthesis : Disruption in bile acid synthesis may contribute to metabolic dysregulation.
- Plasmalogen Biosynthesis : Altered plasmalogen levels can affect membrane fluidity and cellular signaling.
Cellular Effects
Lyso-PC 26:0 influences multiple cellular processes:
- Cell Signaling : It activates protein kinase C (PKC) pathways, affecting gene expression related to inflammation and cell growth.
- Inflammation Modulation : It plays a role in modulating immune responses by affecting monocyte and macrophage activity.
Case Studies
- X-linked Adrenoleukodystrophy (X-ALD) :
- Retinal Degeneration Models :
Pharmacokinetics
The pharmacokinetics of Lyso-PC 26:0 reveal that it is stable in biological samples but may undergo hydrolysis to yield hexacosanoic acid and other derivatives under certain conditions. Its levels can be quantitatively assessed using advanced lipidomics techniques .
Applications in Research and Medicine
Lyso-PC 26:0 has diverse applications across various fields:
- Lipidomics : Used as a standard for quantifying lysophosphatidylcholine levels in biological samples.
- Inflammatory Diseases : Investigated for its role in diseases like atherosclerosis due to its ability to modulate immune cell activity.
- Drug Delivery Systems : Employed in the formulation of lipid-based drug delivery systems due to its emulsifying properties .
Table 2: Research Applications of Lyso-PC 26:0
| Application Area | Description |
|---|---|
| Lipidomics | Standard for quantification studies |
| Inflammatory Disease Research | Modulates immune responses in vitro |
| Drug Formulation | Emulsifying agent in pharmaceutical products |
Q & A
Q. What chromatographic methods are optimal for resolving 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine from structurally similar lysophosphatidylcholines in lipidomic studies?
High-resolution liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF) is recommended. Use a C18 column with a methanol/water gradient containing 5 mM ammonium formate. Optimize collision energy (10–30 eV) to achieve baseline separation of isomers via precise mass accuracy (±2 ppm) and distinct MS/MS fragmentation patterns. This method effectively distinguishes acyl chain variants and stereoisomers, as validated for analogous lysophosphatidylcholines .
Q. How should researchers quantify 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine concentrations in cellular membrane extracts while minimizing matrix interference?
Employ a stable isotope-labeled internal standard (e.g., deuterated lysophosphatidylcholine) and a phosphatidylcholine assay kit optimized for lysophospholipids. Follow standardized protocols for sample deproteinization (methanol precipitation) and lipid extraction using methyl-tert-butyl ether. Validate recovery rates (>85%) through spike-and-recovery experiments, ensuring minimal matrix effects as per high-sensitivity phospholipid quantification methodologies .
Q. What are the optimal storage conditions for maintaining 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine stability in long-term lipidomics studies?
Store lyophilized samples at -80°C under argon to prevent oxidation. For solution-phase storage, use ethanol at -20°C (≤25 mg/mL) with 0.01% butylated hydroxytoluene (BHT). Avoid freeze-thaw cycles and validate stability via monthly LC-MS analysis of oxidation products (e.g., hydroperoxides), adhering to lysoPC preservation guidelines .
Advanced Research Questions
Q. What synthetic approaches yield high-purity 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine, and how is stereochemical fidelity confirmed?
Enantioselective synthesis involves:
- Step 1: Prepare the sn-glycero-3-phosphocholine core via phosphoramidite chemistry.
- Step 2: Perform Steglich esterification with hexacosanoic acid under anhydrous conditions (DCM/DMAP).
- Step 3: Purify using normal-phase chromatography. Confirm stereochemistry via chiral HPLC (cellulose tris(3,5-dimethylphenylcarbamate) column) and ¹H-NMR coupling constants (J = 5.2–5.8 Hz for sn-2 hydroxy spatial arrangement), as established in lysoPC synthesis protocols .
Q. How to resolve discrepancies in reported bioactivity data of 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine across different immune cell assays?
Systematically control variables:
- Solubility: Verify monomeric dispersion using dynamic light scattering (DLS; <5 nm hydrodynamic diameter in 0.1% BSA/PBS).
- Cell priming: Standardize LPS treatment (1 μg/mL for 4 hours).
- Compound integrity: Confirm post-incubation stability via LC-MS. Discrepancies often arise from aggregate formation or oxidative degradation, mitigated by fresh preparation under nitrogen and antioxidant inclusion (0.01% BHT), as validated in monocyte IL-1β studies .
Q. What analytical strategies differentiate isomeric contamination in commercial 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine preparations?
Combine ion mobility spectrometry (IMS) with MS to separate isomers based on collision cross-section differences. For sn-position confirmation, use phospholipase A2 (specific to sn-2) digestion followed by UPLC analysis. Compare retention times and fragmentation patterns against synthetic standards, as applied in lysophospholipid isomer characterization .
Key Methodological Considerations
- Mass Spectrometry: Use ESI-QTOF with optimized collision energy (10–30 eV) for structural elucidation .
- Stereochemical Validation: Chiral HPLC and NMR coupling constants are critical for confirming enantiomeric purity .
- Oxidation Mitigation: Include BHT in storage buffers and avoid phosphate-based buffers to prevent vesicle leakage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
